Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds structurally similar to purines, a fundamental building block in DNA and RNA. [] This structural similarity makes them attractive scaffolds in medicinal chemistry for developing various pharmacological agents. [, , ] 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, with its two chlorine atoms at the 4 and 6 positions, represents a specific substitution pattern within this class, potentially offering unique reactivity and biological activity.
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which is structurally similar to purines. This structural similarity makes it an attractive scaffold in medicinal chemistry for developing various pharmacological agents. The compound features two chlorine atoms at the 4 and 6 positions, contributing to its unique reactivity and potential biological activity. Its chemical formula is CHClN, and it has a molecular weight of approximately 203.03 g/mol .
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can be sourced from various chemical suppliers and is classified as a pharmaceutical intermediate due to its potential applications in drug development. It is commonly utilized in research settings for synthesizing other biologically active compounds .
The synthesis of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves a multi-step process:
The synthesis has been optimized for yield and purity. For example, the final product can be obtained with yields around 66% after purification steps such as filtration and washing with ice-cold water .
The molecular structure of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine features a pyrazolo ring fused to a pyrimidine ring. The presence of chlorine atoms at positions 4 and 6 significantly influences its electronic properties.
Key structural data include:
The compound undergoes various chemical reactions due to its reactive chlorine substituents. For instance:
In one study, treatment of the dichloro derivative with methylamine resulted in a high yield (71%) of a mono-substituted product without any disubstituted derivatives being formed .
The mechanism of action for compounds like 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine often involves interaction with biological targets such as enzymes or receptors. The specific mechanism may vary depending on the substituted derivatives formed during synthesis.
Research indicates that derivatives of this compound may exhibit various pharmacological activities due to their structural similarities to nucleobases in DNA and RNA .
Relevant data include:
The primary applications of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine are in medicinal chemistry and pharmaceutical research. It serves as a building block for synthesizing various biologically active compounds that may have therapeutic potential against diseases such as cancer or infectious diseases due to its structural properties that mimic natural nucleobases .
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a versatile synthetic intermediate due to the differential reactivity of its C4 and C6 chlorine atoms. Nucleophilic aromatic substitution (SNAr) reactions exhibit strong regioselectivity, with the C4 position demonstrating higher electrophilicity than C6 due to the electron-withdrawing effect of the adjacent ring nitrogen (N3). This allows sequential functionalization: The C4 chlorine is preferentially displaced by weaker nucleophiles (e.g., anilines, secondary amines) under mild conditions (25–60°C), while the C6 chlorine requires stronger nucleophiles (e.g., primary alkylamines) or harsher conditions (80–120°C) [7] [8]. For instance, morpholine selectively substitutes C4 at 25°C in ethanol to yield 4-morpholino-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Subsequent Suzuki-Miyaura coupling at C6 enables the introduction of aryl/heteroaryl groups [7]. Oxidative activation strategies further enhance versatility: Methylthio groups at C6 can be oxidized to sulfones (using Oxone® or mCPBA), rendering them susceptible to displacement by nucleophiles (amines, alkoxides) that would otherwise require prohibitive temperatures [7].
Table 1: Regioselective SNAr Reactions of 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Position | Leaving Group | Preferred Nucleophiles | Conditions | Intermediate/Product |
---|---|---|---|---|
C4 | Cl | Anilines, morpholine, piperidine | EtOH, 25-60°C, 2-6h | 4-(Substituted)-6-chloro derivative |
C6 | Cl | Primary alkylamines, benzylamine | Toluene, 80-120°C, 6-12h | 4,6-Disubstituted derivative |
C6 | SMe (activated) | Weakly nucleophilic amines (e.g., pyridines) | DMSO, 150°C, 12h | 6-Amino-4-substituted derivative |
The pyrazolo[3,4-d]pyrimidine core is typically constructed via cyclocondensation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (2) with formamide or triethyl orthoformate. However, hydrazine-mediated cyclization offers a critical alternative for accessing 1H-unsubstituted precursors. Ethoxymethylene malononitrile reacts with methylhydrazine to generate intermediate hydrazones, which undergo cyclization at 100°C to form 5-amino-1-methyl-1H-pyrazole-4-carbonitrile. Subsequent hydrolysis (alcoholic NaOH) yields the carboxamide derivative, followed by fusion with urea at 180°C to afford 1-methyl-4,6-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione. Direct chlorination using PCl₅/POCl₃ (1:3 ratio) at reflux for 6 hours provides the title compound in ~63% yield [2] [9]. Key advantages of this route include:
Table 2: Hydrazine-Mediated Cyclization Routes to 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Starting Material | Cyclization Agent | Conditions | Key Intermediate | Overall Yield |
---|---|---|---|---|
Ethoxymethylene malononitrile | Methylhydrazine | EtOH, reflux, 4h | 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile | 68% |
5-Amino-1-methyl-1H-pyrazole-4-carboxamide | Urea | Fusion, 180°C, 2h | 1-Methyl-4,6-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione | 82% |
Dione derivative | PCl₅/POCl₃ (1:3) | Reflux, 6h | 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | 63% |
Triethylamine (TEA) is integral in suppressing side reactions during SNAr and facilitating intermediate purification. During SNAr with amines, TEA (1.5–2.0 equiv) scavenges HCl generated in situ, preventing salt formation and ensuring reaction completion [2] [8]. In purification protocols, TEA-modified solvent systems (e.g., CH₂Cl₂/TEA, 99:1 v/v) are employed for column chromatography of chlorinated intermediates. TEA passifies acidic silica sites, minimizing decomposition of acid-sensitive pyrazolopyrimidines and improving peak symmetry. For example, crude 4-(arylamino)-6-chloro intermediates exhibit 15–20% higher recovery when purified using silica gel pre-treated with 1% TEA in hexane versus untreated silica [8]. Recrystallization optimizations show that ethyl acetate/hexane mixtures containing 0.5% TEA yield crystals with >99% HPLC purity, compared to 92–95% in neutral systems, due to suppressed hydrolysis of the C6-Cl bond [8].
The thermal instability of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine necessitates cold-chain management (2–8°C) from synthesis to storage, posing significant scalability hurdles. Supplier specifications explicitly require shipping and storage under inert atmosphere at 2–8°C to prevent decomposition, evidenced by increased impurity profiles (e.g., hydrolysis to 4-chloro-6-hydroxy derivatives) upon exposure to ambient temperatures >24 hours [3] [10]. Key challenges include:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0